molecular formula C10H8BrN B3029781 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile CAS No. 783335-58-0

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile

Cat. No.: B3029781
CAS No.: 783335-58-0
M. Wt: 222.08
InChI Key: QGGQTBOUQXJQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile is an organic compound with the molecular formula C10H8BrN It is a brominated derivative of indene, featuring a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile involves the reaction of 6-bromoindan-1-one with [isocyanomethylsulfonyl]-4-methyl-benzene in the presence of potassium tert-butylate in 1,2-dimethoxyethane and ethanol. The reaction is carried out at temperatures ranging from 0°C to 25°C for 16 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for the reduction of nitriles to amines.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of 6-iodo-2,3-dihydro-1h-indene-1-carbonitrile.

    Reduction: Formation of 6-bromo-2,3-dihydro-1h-indene-1-amine.

    Oxidation: Formation of 6-bromo-2,3-dihydro-1h-indene-1-carboxylic acid.

Scientific Research Applications

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2,3-Dihydro-1h-indene-1-carbonitrile
  • 6-Chloro-2,3-Dihydro-1h-indene-1-carbonitrile
  • 6-Fluoro-2,3-Dihydro-1h-indene-1-carbonitrile

Uniqueness

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGQTBOUQXJQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733736
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783335-58-0
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Reactant of Route 2
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Reactant of Route 3
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Reactant of Route 4
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Reactant of Route 6
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.